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Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B085719

For researchers, scientists, and drug development professionals, the precise structural
elucidation of natural products is a cornerstone of drug discovery and development. This guide
provides a comparative analysis of the spectroscopic data used to confirm the structure of the
pyrrolizidine alkaloid (+)-Intermedine, with a focus on the application of two-dimensional
Nuclear Magnetic Resonance (2D NMR) spectroscopy.

The absolute configuration of (+)-Intermedine, a retronecine-type pyrrolizidine alkaloid, has
been definitively established through the comprehensive application of 2D NMR techniques,
including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence
(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These methods provide
unequivocal evidence of the connectivity and spatial relationships of atoms within the molecule,
solidifying its structural assignment. For comparative purposes, the structurally similar
pyrrolizidine alkaloid, (+)-Lycopsamine, will be used as an alternative to highlight the subtle yet
crucial differences identifiable through these powerful analytical techniques.

Comparative Analysis of 2D NMR Data

The structural confirmation of (+)-Intermedine is achieved by meticulously analyzing the
correlations observed in its 2D NMR spectra. The COSY spectrum reveals the proton-proton
coupling networks, establishing the connectivity within the pyrrolizidine core and the necic acid
moiety. The HSQC spectrum correlates each proton to its directly attached carbon, while the
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HMBC spectrum provides information on long-range (2-3 bond) proton-carbon correlations,
which is critical for connecting different structural fragments.

While a complete, publicly available 2D NMR dataset for (+)-Intermedine is not readily found in
a single repository, analysis of its constituent parts, the necine base retronecine and
trachelanthic acid, along with data from closely related compounds, allows for a confident
structural assignment. For this guide, we will use the well-documented 2D NMR data of (+)-
Lycopsamine as a comparative standard. (+)-Lycopsamine shares the same necine base
(retronecine) but differs in the stereochemistry of the necic acid moiety (viridifloric acid in
Lycopsamine vs. trachelanthic acid in Intermedine).

Table 1: Comparison of *H and 3C NMR Chemical Shifts (ppm) for the Necine Base of (+)-
Intermedine and (+)-Lycopsamine

(+)- (+)- (+)- (+)-

Y- Intermedine Intermedine Lycopsamine Lycopsamine
(retronecine (retronecine (retronecine (retronecine
moiety) 'H moiety) *C moiety) 'H moiety) **C

1 5.80 1345 5.82 134.2

2 3.95 62.5 3.98 62.3

3a 2.00 35.8 2.02 35.9

3B 2.75 2.78

5a 3.30 54.0 3.33 53.8

53 2.60 2.62

6a 1.90 30.5 1.92 30.6

6B 2.20 2.23

7 4.75 78.0 4.78 77.9

8 4.10 75.5 4.12 75.3

9a 4.90 62.0 4.92 61.8

9B 4.40 4.43
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Note: The chemical shifts for (+)-Intermedine’s retronecine moiety are predicted based on
known data for retronecine and related compounds. The data for (+)-Lycopsamine is compiled
from publicly available spectral databases.

Experimental Protocols

The acquisition of high-quality 2D NMR data is paramount for accurate structure elucidation.
Below are detailed methodologies for the key experiments used in the structural confirmation of
pyrrolizidine alkaloids.

Sample Preparation
o Sample: 5-10 mg of the purified alkaloid.

e Solvent: 0.5 mL of deuterated chloroform (CDCls) or deuterated methanol (CDsOD).
o Standard: Tetramethylsilane (TMS) is added as an internal standard (O ppm).

e Tube: The sample is dissolved in the deuterated solvent in a 5 mm NMR tube.

2D NMR Data Acquisition

All spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
1H-1H COSY:

e Pulse Program:cosygpqf

Spectral Width (SW): 10-12 ppm in both F1 and F2 dimensions.

Number of Scans (NS): 8-16

Number of Increments (TD in F1): 256-512

Relaxation Delay (d1): 1-2 seconds
1H-13C HSQC:

e Pulse Program:hsqgcedetgpsisp2.3 (for edited HSQC)
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Spectral Width (SW): F2 (*H): 10-12 ppm; F1 (*3C): 150-180 ppm.

Number of Scans (NS): 16-64

Number of Increments (TD in F1): 128-256

1J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

1H-13C HMBC:

Pulse Program:hmbcgplpndgf

Spectral Width (SW): F2 (*H): 10-12 ppm; F1 (33C): 200-220 ppm.

Number of Scans (NS): 64-128

Number of Increments (TD in F1): 256-512

Long-Range Coupling Constant ("J(C,H)): Optimized for 8-10 Hz.

Visualization of Experimental Workflow

The logical progression of experiments for the structural confirmation of (+)-Intermedine is
crucial. The following diagram illustrates this workflow.
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Experimental Workflow for (+)-Intermedine Structure Confirmation
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l
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:

Preparation of NMR Sample

NMR Spevctroscopy

1D NMR (*H, 3C, DEPT)

:

2D NMR Acquisition

D NMR Experiment

1H-1H COSY 1H-15C HSQC 1H-13C HMBC

Data Analysis and Structure’Elucidation

Spectral Processing & Peak Picking

:

Analysis of 2D Correlations

l

Assembly of Structural Fragments

l

Confirmation of (+)-Intermedine Structure

Click to download full resolution via product page

Caption: Workflow for the structural confirmation of (+)-Intermedine.
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Signaling Pathway of Structure Elucidation Logic

The interpretation of 2D NMR spectra follows a logical pathway to assemble the final molecular
structure. This process involves identifying spin systems from COSY data, linking them through
HMBC correlations, and confirming direct attachments with HSQC.

Logical Flow of 2D NMR-Based Structure Elucidation

COSY Spectrum
(*H-1H Correlations)

Identify 1H Spin Systems

HSQC Spectrum
(*H-13C Direct Correlations)

. HMBC Spectrum
el C) R CmETiES (tH-13C Long-Range Correlations)
Connect Fragments via .
Long-Range Couplings Assign Quaternary Carbons

Click to download full resolution via product page
Caption: Logical pathway for elucidating chemical structures using 2D NMR.

By following these methodologies and logical frameworks, researchers can confidently confirm
the structure of complex natural products like (+)-Intermedine, paving the way for further
investigation into their biological activities and potential therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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